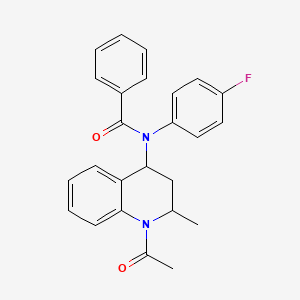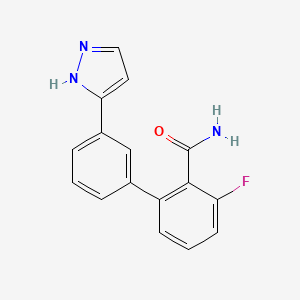![molecular formula C20H22O9 B5102775 2-[2-(2-{2-[2-(Carboxymethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetic acid](/img/structure/B5102775.png)
2-[2-(2-{2-[2-(Carboxymethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-{2-[2-(Carboxymethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetic acid is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by its multiple ether and carboxylic acid functional groups, making it a valuable intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-{2-[2-(Carboxymethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetic acid typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of phenoxyacetic acid with ethylene glycol derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification and etherification processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, is crucial to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-{2-[2-(Carboxymethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce phenoxyethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-{2-[2-(Carboxymethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals, surfactants, and stabilizers for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[2-(2-{2-[2-(Carboxymethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include metabolic processes, signal transduction, and cellular regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
- 3,6,9-Trioxaundecanedioic acid
- O-(2-Carboxyethyl)-O’-methyl-undecaethylene glycol
Uniqueness
2-[2-(2-{2-[2-(Carboxymethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetic acid stands out due to its unique combination of ether and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic structures.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(carboxymethoxy)phenoxy]ethoxy]ethoxy]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-19(22)13-28-17-7-3-1-5-15(17)26-11-9-25-10-12-27-16-6-2-4-8-18(16)29-14-20(23)24/h1-8H,9-14H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMSFYRLEQBBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCOC2=CC=CC=C2OCC(=O)O)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-chloro-2-nitrophenyl)amino]ethanol](/img/structure/B5102692.png)
![N-[1-(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5102697.png)

![ethyl 4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B5102716.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5102722.png)
![(5E)-1-(furan-2-ylmethyl)-5-[[4-(2-phenoxyethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5102737.png)

![1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5102753.png)
![4-{2-[4-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]ethyl}morpholine](/img/structure/B5102761.png)
![3-[[3-[(4-chlorophenyl)sulfamoyl]benzoyl]amino]benzoic acid](/img/structure/B5102766.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5102767.png)
![2-[(1,5-Dimethyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one](/img/structure/B5102772.png)


